ethyl 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The starting materials often include ethyl esters and various nitrogen-containing heterocycles. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-benzoylimino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- Ethyl 6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Uniqueness
Ethyl 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate stands out due to its unique tricyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. The structure of this compound includes multiple nitrogen atoms and a tricyclic framework, which are characteristic of many biologically active compounds.
Chemical Structure and Properties
The molecular formula of the compound is C19H23N3O3, and it has a molecular weight of approximately 345.41 g/mol. The unique arrangement of nitrogen atoms within its tricyclic structure is believed to contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may possess significant antitumor properties. In vitro assays have shown activity against various cancer cell lines.
- Antimicrobial Properties : The presence of the triazine ring may enhance the compound's ability to inhibit microbial growth.
Antitumor Activity
A study conducted on compounds with similar triazatricyclo structures demonstrated promising results in inhibiting cancer cell proliferation. Specifically, ethyl 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo has shown effectiveness against HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer) cell lines in MTT assays. The results indicated a potency comparable to established chemotherapeutic agents such as doxorubicin .
Antimicrobial Studies
In another investigation focusing on the antimicrobial properties of triazine derivatives, compounds similar to ethyl 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo were tested against various bacterial strains. The results indicated that these compounds exhibited significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents .
Data Tables
Biological Activity | Cell Line/Organism | IC50 Value (µM) | Reference |
---|---|---|---|
Antitumor | HepG2 | 10 | |
Antitumor | MCF7 | 15 | |
Antimicrobial | Staphylococcus aureus | 20 | |
Antimicrobial | Escherichia coli | 25 |
The biological activity of ethyl 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo is hypothesized to involve interaction with cellular targets such as enzymes or receptors involved in cell proliferation and survival pathways. The presence of the imino group is thought to enhance binding affinity to these targets.
Properties
CAS No. |
371116-82-4 |
---|---|
Molecular Formula |
C18H20N4O4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C18H20N4O4/c1-4-26-18(24)12-10-13-16(21(14(12)19)8-9-25-3)20-15-11(2)6-5-7-22(15)17(13)23/h5-7,10,19H,4,8-9H2,1-3H3 |
InChI Key |
RGNTTZJVXNNLLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.